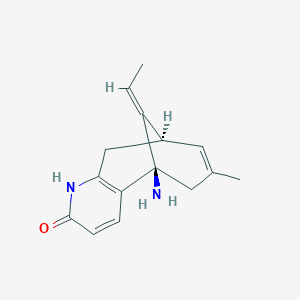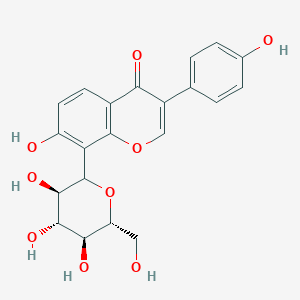
potassium;1-carboxyethenyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
potassium;1-carboxyethenyl hydrogen phosphate, also known as 1-Methylcyclohexene, is an organic compound with the molecular formula C7H12. It is a colorless liquid that is commonly used as a reagent or intermediate in organic synthesis. The compound is a cyclic olefin, which means it contains a carbon-carbon double bond within a ring structure. This structural feature makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Methylcyclohexene can be synthesized through several methods. One common method involves the dehydration of 1-methylcyclohexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods
In industrial settings, 1-methylcyclohexene is often produced through the catalytic dehydrogenation of methylcyclohexane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures. The dehydrogenation reaction removes hydrogen atoms from methylcyclohexane, resulting in the formation of 1-methylcyclohexene.
化学反应分析
Types of Reactions
1-Methylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylcyclohexanol or further to 1-methylcyclohexanone.
Reduction: Hydrogenation of 1-methylcyclohexene yields methylcyclohexane.
Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is used for hydrogenation.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 1-Methylcyclohexanol, 1-Methylcyclohexanone
Reduction: Methylcyclohexane
Substitution: 1-Chloro-1-methylcyclohexane, 1-Bromo-1-methylcyclohexane
科学研究应用
1-Methylcyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-methylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of hydroxyl or carbonyl groups. In reduction reactions, the double bond is hydrogenated to form a saturated compound. In substitution reactions, the double bond undergoes electrophilic addition, resulting in the formation of substituted products.
相似化合物的比较
1-Methylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
3-Methylcyclohexene: The methyl group is positioned differently, affecting its reactivity and the types of products formed.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group in a different position, leading to different reaction pathways.
Conclusion
1-Methylcyclohexene (potassium;1-carboxyethenyl hydrogen phosphate) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various chemical reactions and a subject of ongoing scientific research.
属性
IUPAC Name |
potassium;1-carboxyethenyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)


![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)
![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)
![3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoic acid](/img/structure/B7782814.png)
![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoic acid](/img/structure/B7782820.png)

![[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7782825.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)
